2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluoromethyl-substituted pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:
Bromination of Pyridine: The bromopyridine moiety is synthesized by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Coupling Reactions: The bromopyridine and pyrrolidine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine
- 2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine
Uniqueness
The presence of the bromine atom in 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity profiles .
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N4O/c15-10-7-19-4-1-11(10)23-9-3-6-22(8-9)13-20-5-2-12(21-13)14(16,17)18/h1-2,4-5,7,9H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLDWKCBWJVEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.